molecular formula C12H16O2 B12318481 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one CAS No. 288401-26-3

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one

Cat. No.: B12318481
CAS No.: 288401-26-3
M. Wt: 192.25 g/mol
InChI Key: HEDRGRJCHGRJHM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is known for its unique structure, which includes a hydroxy group and an isopropyl group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one typically involves the reaction of 2-hydroxy-5-isopropylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydroxy and isopropyl groups direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3)

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group instead of the hydroxy group.

    Reduction: Formation of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the isopropyl group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can be compared with other similar compounds such as:

    1-(2-Hydroxyphenyl)propan-1-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    1-(2-Hydroxy-5-methylphenyl)propan-1-one: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

    1-(2-Hydroxy-5-tert-butylphenyl)propan-1-one: The tert-butyl group introduces significant steric hindrance, potentially altering the compound’s properties.

These comparisons highlight the unique structural features of this compound and their impact on its reactivity and applications.

Properties

CAS No.

288401-26-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3

InChI Key

HEDRGRJCHGRJHM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(C)C)O

Origin of Product

United States

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